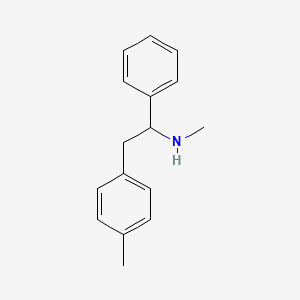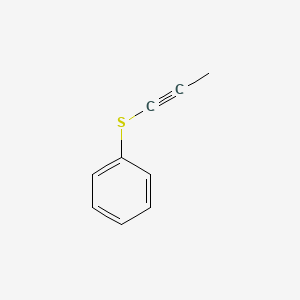
Benzene, (1-propynylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-propynylthio)- is an organic compound with the molecular formula C9H8S. It consists of a benzene ring substituted with a 1-propynylthio group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and stability due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, (1-propynylthio)- can be synthesized through various methods. One common approach involves the reaction of benzene with 1-propynylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale chemical processes. For benzene, (1-propynylthio)-, the production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 1-propynylthio group to a corresponding alkane or alkene.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration or halogenation can introduce nitro or halogen groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes or alkenes.
Substitution: Nitrobenzene or halobenzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (1-propynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies may explore its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may investigate its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzene, (1-propynylthio)- involves its interaction with various molecular targets. The 1-propynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides a stable aromatic platform that can undergo substitution reactions, allowing the compound to interact with different pathways and targets in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-propynyl)-: Similar structure but lacks the thio group.
Benzene, (1-propylthio)-: Similar structure but with a saturated propyl group instead of the propynyl group.
Thiophenol: Contains a thiol group attached directly to the benzene ring.
Uniqueness
Benzene, (1-propynylthio)- is unique due to the presence of both the aromatic benzene ring and the 1-propynylthio group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
6212-77-7 |
|---|---|
Fórmula molecular |
C9H8S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
prop-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H8S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 |
Clave InChI |
WGIDBXUWYGBHKT-UHFFFAOYSA-N |
SMILES canónico |
CC#CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


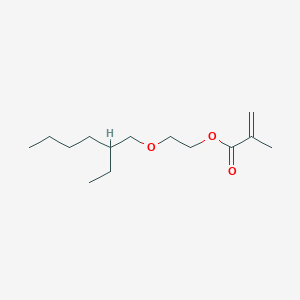
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)


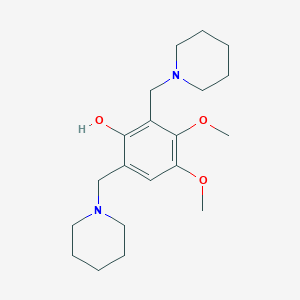
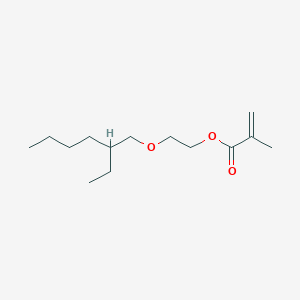
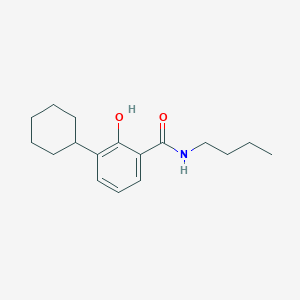
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
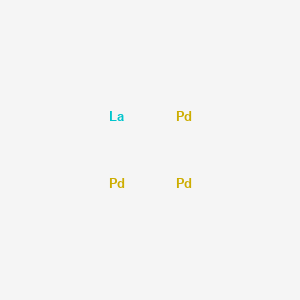
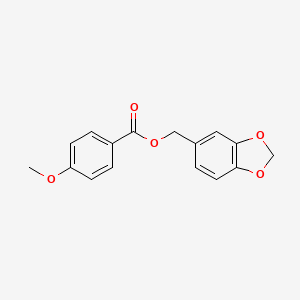
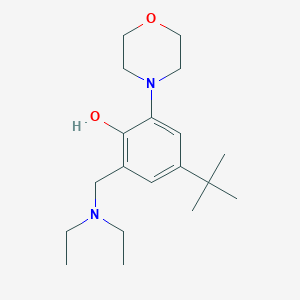
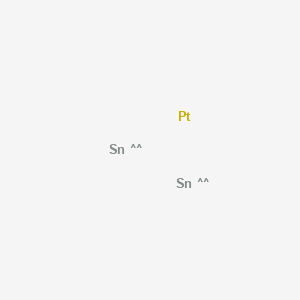
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
